Acetaminophen D-glucuronide
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H17NO8 |
|---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1/i1D3 |
InChI Key |
IPROLSVTVHAQLE-GLKBLBKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Research Context and Significance of Acetaminophen D Glucuronide in Xenobiotic Biotransformation
Role of Glucuronidation as a Phase II Metabolic Pathway
Glucuronidation is a major Phase II metabolic reaction, also known as a conjugation pathway. longdom.org Phase II reactions follow Phase I, where enzymes like the cytochrome P450 (CYP) family introduce or expose functional groups on a xenobiotic molecule. ijpcbs.com The primary function of Phase II metabolism is to increase the water solubility of these compounds, thereby facilitating their removal from the body via urine or bile. ijpcbs.comnih.gov
The process of glucuronidation involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.govjove.com This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the kidneys and intestines. ijpcbs.com The resulting glucuronide conjugate, such as Acetaminophen (B1664979) D-glucuronide, is significantly more hydrophilic and readily excretable than the original drug. nih.gov For acetaminophen, glucuronidation is the predominant metabolic pathway, accounting for the elimination of 50-70% of a therapeutic dose. nih.gov
Several UGT isoforms are involved in the glucuronidation of acetaminophen, with UGT1A1, UGT1A6, and UGT1A9 being the most active. wsu.edu The relative contribution of these isoforms can vary depending on the concentration of acetaminophen. wsu.edu For instance, UGT1A6 is more active at lower concentrations, while UGT1A9 and UGT1A1 play a more significant role at higher and toxic concentrations, respectively. wsu.edu
| UGT Isoform | Relative Affinity | Relative Capacity | Predominant Activity Concentration |
|---|---|---|---|
| UGT1A6 | High | Low | Low Concentrations (<50 µM) wsu.edu |
| UGT1A1 | Intermediate | Intermediate | Toxic Concentrations (>1 mM) wsu.edu |
| UGT1A9 | Low | High | Clinically Relevant Range (50 µM - 5 mM) wsu.edu |
| UGT2B15 | - | - | Significant at 0.1 and 1.0 mM concentrations acs.orgacs.org |
Interplay with Other Acetaminophen Metabolic Pathways
The metabolism of acetaminophen is a complex process involving multiple competing pathways. The balance between these pathways is crucial in determining the pharmacological and toxicological outcomes of the drug.
Alongside glucuronidation, sulfation is another important Phase II conjugation reaction for acetaminophen, accounting for approximately 30-44% of its metabolism at therapeutic doses. pharmgkb.org This pathway is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to acetaminophen, also increasing its water solubility for excretion. pharmgkb.org SULT1A1 is the primary isoform responsible for acetaminophen sulfation. frontiersin.org
Glucuronidation and sulfation are competing pathways for the same substrate, acetaminophen. At therapeutic doses, both pathways are active. However, the sulfation pathway has a lower capacity and becomes saturated at higher doses. pharmgkb.org When this occurs, a larger proportion of acetaminophen is shunted towards the glucuronidation pathway. pharmgkb.org Studies in rats have shown that at low doses, glucuronidation is the predominant intestinal metabolic pathway, but as the dose increases and glucuronidation becomes saturated, the importance of sulfation increases. nih.gov
A minor but critically important route for acetaminophen metabolism is the Phase I oxidative pathway, which is primarily mediated by the cytochrome P450 enzyme system, particularly isoforms CYP2E1, CYP1A2, and CYP3A4. orthobullets.com This pathway converts a small fraction (around 5-15%) of acetaminophen into a highly reactive and toxic metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). orthobullets.com
Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH), a cellular antioxidant, to form non-toxic mercapturic acid and cysteine conjugates that are excreted in the urine. orthobullets.com However, when the major pathways of glucuronidation and sulfation become saturated, such as in the case of an overdose, more acetaminophen is diverted to the CYP450 pathway, leading to increased production of NAPQI. nih.govpharmgkb.org
If the rate of NAPQI formation exceeds the capacity of the glutathione detoxification pathway, the excess NAPQI can bind to cellular proteins, particularly in the liver, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis. orthobullets.comresearchgate.net Therefore, the efficiency of the glucuronidation pathway plays a crucial protective role by limiting the amount of acetaminophen available for conversion to the toxic NAPQI metabolite. researchgate.net Any impairment of glucuronidation can lead to an overproduction of NAPQI and increased risk of liver injury. pharmgkb.org
| Metabolic Pathway | Primary Enzymes | Metabolite | Approximate Percentage of Therapeutic Dose |
|---|---|---|---|
| Glucuronidation | UGT1A1, UGT1A6, UGT1A9 wsu.edu | Acetaminophen D-glucuronide | 52-57% pharmgkb.org |
| Sulfation | SULT1A1, SULT1A3/4 pharmgkb.org | Acetaminophen sulfate (B86663) | 30-44% pharmgkb.org |
| Oxidation | CYP2E1, CYP1A2, CYP3A4 orthobullets.com | N-acetyl-p-benzoquinone imine (NAPQI) | 5-10% pharmgkb.org |
Enzymology of Acetaminophen D Glucuronide Biosynthesis
UDP-Glucuronosyltransferase Isoforms Involved in Glucuronidation
The glucuronidation of acetaminophen (B1664979) is not mediated by a single enzyme but rather by the concerted action of several UGT isoforms, primarily from the UGT1A and UGT2B families. clinpgx.org Studies utilizing human liver microsomes and recombinant human UGTs have identified UGT1A1, UGT1A6, UGT1A9, and UGT2B15 as the key enzymes involved in this process. clinpgx.orgnih.gov The relative contribution of each isoform can vary depending on several factors, including the concentration of acetaminophen and interindividual genetic differences. nih.gov While most UGTs demonstrate some ability to glucuronidate acetaminophen, the UGT1A1, UGT1A6, and UGT1A9 isoforms have been shown to be the most active. nih.gov
The UGT1A family of enzymes plays a crucial role in the metabolism of acetaminophen. nih.gov Specifically, isoforms UGT1A1, UGT1A6, and UGT1A9 are recognized as the principal contributors to acetaminophen glucuronidation within this family. nih.govhmdb.ca Their distinct kinetic properties and expression levels in the liver determine their specific roles at different concentrations of the drug.
UGT1A1 is a significant contributor to acetaminophen glucuronidation, particularly at higher, potentially toxic concentrations of the drug. nih.govresearchgate.net Research has characterized UGT1A1 as having an intermediate affinity and capacity for acetaminophen compared to other UGT isoforms. nih.gov Kinetic studies have shown that UGT1A1 follows Hill kinetics, suggesting cooperative binding of the substrate. acs.orgnih.gov While some studies have linked polymorphisms in the UGT1A1 gene, such as the one causing Gilbert's syndrome (UGT1A1*28), to altered acetaminophen metabolism, other research has found no direct correlation between the UGT1A1 genotype and the capacity to glucuronidate acetaminophen, suggesting other isoforms may play a more dominant role under normal conditions. researchgate.netnih.govnih.govnih.gov However, at toxic concentrations exceeding 1 mM, UGT1A1 is predicted to contribute to over 28% of the total glucuronidation activity. nih.gov
UGT1A6 is considered a key enzyme in acetaminophen metabolism, particularly at therapeutic concentrations. nih.gov It is characterized as a relatively high-affinity but low-capacity enzyme for acetaminophen glucuronidation. nih.gov Studies with recombinant UGTs have determined its apparent Michaelis constant (Km) to be approximately 2.2 mM. nih.gov At low acetaminophen concentrations (below 50 µM), UGT1A6 is predicted to be the most active isoform, responsible for over 29% of the metabolic activity. nih.gov However, its contribution becomes less significant at higher substrate concentrations. acs.orgnih.gov Kinetic analyses have revealed that UGT1A6 exhibits substrate inhibition kinetics. acs.orgnih.gov Genetic variants in the UGT1A6 gene, such as UGT1A62 and UGT1A64, have been identified as major factors influencing acetaminophen pharmacokinetics, with individuals carrying two mutated alleles showing increased drug exposure. nih.govmdpi.com
UGT1A9 is a primary contributor to acetaminophen glucuronidation across a broad range of clinically relevant concentrations. nih.gov It functions as a low-affinity but high-capacity enzyme, with a reported Km value of 21 mM. nih.gov This kinetic profile allows it to significantly contribute to acetaminophen metabolism, especially as substrate concentrations increase. A kinetic model based on human liver microsome data identified UGT1A9 as the predominant enzyme, accounting for over 55% of total activity within a concentration range of 50 µM to 5 mM. nih.gov At a high concentration of 10 mM, UGT1A9 remains a significant metabolizing enzyme. acs.orgnih.gov UGT1A9 displays standard Michaelis-Menten kinetics. acs.orgnih.gov Furthermore, a polymorphism in the UGT1A9 promoter region (rs3832043) has been associated with a 42% reduction in clearance to Acetaminophen D-glucuronide in neonates. nih.gov
While the UGT1A family has been traditionally viewed as the main pathway for acetaminophen glucuronidation, evidence indicates that the UGT2B family, and specifically UGT2B15, also plays an important role. nih.gov The involvement of UGT2B enzymes helps to explain the residual acetaminophen glucuronidation activity observed in individuals with deficiencies in UGT1A enzymes. nih.gov
UGT2B15 has been identified as a significant contributor to the glucuronidation of acetaminophen. acs.org Along with UGT1A9, it contributes substantially to this metabolic process at substrate concentrations of 0.1 mM and 1.0 mM. acs.orgnih.gov Like UGT1A6, UGT2B15 exhibits substrate inhibition kinetics. acs.orgnih.gov The importance of this isoform is further highlighted by pharmacogenetic studies. The UGT2B152 polymorphism has been shown to significantly influence acetaminophen glucuronidation in vivo. nih.gov An allelic dose-dependent decrease in the formation of this compound was observed in individuals with the UGT2B152 allele. nih.govnih.gov This polymorphism is associated with reductions in total and glucuronidation partial clearance of acetaminophen. researchgate.net
Data Tables
Table 1: Kinetic Parameters of Major UGT Isoforms in Acetaminophen Glucuronidation
| UGT Isoform | Kinetic Model | Apparent Km (mM) | Relative Contribution |
| UGT1A1 | Hill Kinetics acs.orgnih.gov | 9.4 nih.gov | Intermediate affinity, intermediate capacity; significant at toxic concentrations (>1 mM) nih.gov |
| UGT1A6 | Substrate Inhibition acs.orgnih.gov | 2.2 nih.gov | High affinity, low capacity; most active at low concentrations (<50 µM) nih.gov |
| UGT1A9 | Michaelis-Menten acs.orgnih.gov | 21 nih.gov | Low affinity, high capacity; predominant enzyme over a clinically relevant range (50 µM - 5 mM) nih.gov |
| UGT2B15 | Substrate Inhibition acs.orgnih.gov | Not specified | Significant contributor at 0.1 mM and 1.0 mM concentrations nih.gov |
Table 2: Summary of Research Findings on UGT Polymorphisms and Acetaminophen Glucuronidation
| UGT Isoform | Polymorphism | Effect on Acetaminophen Glucuronidation |
| UGT1A6 | UGT1A62 / UGT1A64 | Homozygous or double-heterozygous carriers show decreased drug biodisposition and increased drug exposure. nih.govmdpi.com |
| UGT1A9 | rs3832043 (promoter) | T10 polymorphism associated with a 42% reduction in clearance to this compound in neonates. nih.gov |
| UGT2B15 | UGT2B15*2 | Associated with an allelic dose-dependent decrease in the percentage of acetaminophen excreted as its glucuronide conjugate. nih.govnih.gov |
UDP-Glucuronosyltransferase 2B Family
UGT2B15
While the UGT1A family plays a significant role, evidence also points to the involvement of UGT2B15 in acetaminophen glucuronidation. nih.govresearchgate.net Studies have demonstrated that UGT2B15 contributes to the formation of acetaminophen glucuronide, and its activity can be influenced by genetic polymorphisms, potentially impacting an individual's capacity to metabolize acetaminophen. researchgate.net The contribution of UGT2B15 is particularly noteworthy as it, along with UGT1A9, is a significant contributor to acetaminophen glucuronidation at clinically relevant concentrations. nih.gov
It is important to note that extensive research has focused on the roles of UGT1A1, UGT1A6, UGT1A9, and UGT2B15 in acetaminophen metabolism. However, based on currently available scientific literature, there is no direct evidence to suggest the involvement of the UGT2A15 isoform in the glucuronidation of acetaminophen.
Substrate Specificity and Enzyme Kinetics of UGT Isoforms
The various UGT isoforms that catalyze acetaminophen glucuronidation exhibit different kinetic profiles, which dictates their efficiency at varying substrate concentrations. These kinetic behaviors can be described by several models, including Michaelis-Menten, Hill, and substrate inhibition kinetics.
Michaelis-Menten Kinetics
The Michaelis-Menten model describes the kinetics of many enzymes, including some UGT isoforms involved in acetaminophen glucuronidation. This model assumes a hyperbolic relationship between the reaction velocity and the substrate concentration. UGT1A9, a key enzyme in this pathway, has been shown to follow Michaelis-Menten kinetics. nih.gov
| Parameter | Value | Description |
|---|---|---|
| Km (mM) | Varies (e.g., ~9-21 mM) | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax | Varies | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
Hill Kinetics
In some instances, the enzymatic reaction does not follow the simple hyperbolic curve of the Michaelis-Menten model. Instead, it exhibits sigmoidal kinetics, which can be described by the Hill equation. This is often indicative of cooperative binding, where the binding of one substrate molecule to the enzyme influences the binding of subsequent molecules. UGT1A1 has been reported to demonstrate Hill kinetics in the glucuronidation of acetaminophen. nih.gov
| Parameter | Value | Description |
|---|---|---|
| S50 (mM) | Varies | The substrate concentration at which half of the maximal velocity is achieved. |
| nH | > 1 | The Hill coefficient, which describes the degree of cooperativity. A value greater than 1 indicates positive cooperativity. |
| Vmax | Varies | The maximum rate of the reaction. |
Substrate Inhibition Kinetics
A phenomenon where the enzyme's activity decreases at high substrate concentrations is known as substrate inhibition. This type of kinetics is observed with both UGT1A6 and UGT2B15 in the context of acetaminophen glucuronidation. nih.gov This means that beyond a certain concentration of acetaminophen, the rate of glucuronide formation by these isoforms may actually decrease.
| Parameter | UGT Isoform | Description |
|---|---|---|
| Km (mM) | UGT1A6, UGT2B15 | The Michaelis constant. |
| Vmax | UGT1A6, UGT2B15 | The maximum reaction velocity. |
| Ki (mM) | UGT1A6, UGT2B15 | The inhibition constant, which represents the affinity of the substrate for the inhibitory site on the enzyme. |
Co-Factor Requirements for Glucuronidation
The process of glucuronidation is critically dependent on the availability of a specific co-factor that donates the glucuronic acid moiety.
Molecular and Cellular Regulation of Acetaminophen D Glucuronide Formation
Genetic Polymorphisms and Variability in Glucuronidation Capacity
Genetic variations within the UGT genes can significantly alter the capacity for acetaminophen (B1664979) glucuronidation. These polymorphisms can affect enzyme expression, stability, and catalytic activity, leading to different metabolic phenotypes among individuals. The major UGT enzymes involved in acetaminophen glucuronidation include UGT1A1, UGT1A6, UGT1A9, and UGT2B15. nih.govclinpgx.org
Polymorphisms in the promoter regions of UGT genes can influence the rate of gene transcription and, consequently, the amount of enzyme produced.
UGT1A1: A well-known polymorphism exists in the promoter region of the UGT1A1 gene, often associated with Gilbert's syndrome. researchgate.net This condition is characterized by a variation in the number of TA repeats in the TATA box, with the UGT1A128 allele having seven repeats instead of the usual six. researchgate.net While this polymorphism leads to reduced expression of the UGT1A1 enzyme and decreased bilirubin (B190676) glucuronidation, studies have yielded conflicting results regarding its impact on acetaminophen. Some research suggests individuals with Gilbert syndrome have altered acetaminophen metabolism. nih.gov However, other studies have found no significant correlation between the UGT1A1 promoter genotype and the capacity to glucuronidate acetaminophen, suggesting that other UGT isoforms may play a more dominant role in this specific metabolic pathway. researchgate.net
UGT1A9: In neonates, a sequence variation in the promoter region of the UGT1A9 gene (rs3832043) has been shown to have a pharmacogenetic effect on acetaminophen metabolism. nih.gov Individuals with the T10 polymorphism, which involves the insertion of an additional thymidine (B127349) nucleotide, exhibited a 42% reduction in the clearance of acetaminophen to its glucuronide metabolite compared to those with the wild-type T9 allele. nih.gov
The 3'-untranslated region (3'-UTR) of messenger RNA (mRNA) plays a crucial role in post-transcriptional regulation, affecting mRNA stability, localization, and translation efficiency. Single nucleotide polymorphisms (SNPs) in this region of the UGT1A gene locus, which is shared by several UGT1A isoforms, have been linked to variations in acetaminophen glucuronidation.
| SNP Identifier | Allelic Change | Effect on Acetaminophen Glucuronidation | Proposed Mechanism |
|---|---|---|---|
| rs8330 | c.2042C>G | Increased Activity | Creates an exon splice enhancer site, favoring the more active UGT1A mRNA splice variant (exon 5a). nih.gov |
| rs10929303 | - | Associated with activity, linked with rs8330. nih.gov | Likely due to linkage disequilibrium with rs8330. |
| rs1042640 | - | Associated with activity, linked with rs8330. nih.gov | Likely due to linkage disequilibrium with rs8330. |
While the UGT1A family is a major contributor, the UGT2B family, specifically UGT2B15, also plays a role in the glucuronidation of acetaminophen. nih.gov Polymorphisms in the UGT2B15 gene are significant determinants of interindividual variation in this pathway.
The most studied polymorphism is UGT2B152 (rs1902023), which involves an aspartic acid to tyrosine substitution at codon 85 (D85Y). mdpi.com This variant is associated with decreased acetaminophen glucuronidation. clinpgx.org In vivo studies have shown that the formation of Acetaminophen D-glucuronide decreases in an allelic dose-dependent manner, with individuals having the 1/1 genotype showing the highest glucuronidation and those with the 2/2 genotype showing the lowest. nih.gov Interestingly, the UGT2B152 polymorphism has been associated with reduced enzyme activity without a corresponding change in the abundance of the UGT2B15 protein, suggesting the amino acid change directly impacts the protein's catalytic function. nih.gov
| Genotype | Associated Allele | Impact on Glucuronidation | Metabolic Outcome |
|---|---|---|---|
| 1/1 | Wild-type | Normal Activity | Higher percentage of acetaminophen converted to glucuronide metabolite. nih.gov |
| 1/2 | Heterozygous | Intermediate Activity | Intermediate percentage of acetaminophen converted to glucuronide metabolite. nih.gov |
| 2/2 | rs1902023 (D85Y) | Decreased Activity | Lower percentage of acetaminophen converted to glucuronide metabolite. clinpgx.orgnih.gov |
Transcriptional and Post-Translational Regulation of UGT Expression
The expression of UGT enzymes is a dynamic process regulated at both the transcriptional and post-translational levels. Transcriptional regulation involves nuclear receptors and transcription factors that can be activated by various endogenous and exogenous compounds, leading to increased or decreased UGT gene expression. For instance, the expression of estrogen receptor 1 and the pregnane (B1235032) X receptor (PXR) has been shown to correlate significantly with UGT mRNA expression levels, indicating a role for hormonal signaling in regulating these enzymes. nih.gov
Post-translational and post-transcriptional regulation adds another layer of control. As mentioned previously, alternative splicing of UGT1A pre-mRNA, influenced by SNPs like rs8330, is a key post-transcriptional mechanism that can alter the final enzyme activity. nih.gov Furthermore, microRNAs (miRNAs), which are small non-coding RNA molecules, can also influence acetaminophen glucuronidation by binding to UGT mRNAs and regulating their translation or degradation. mdpi.com
Impact of Physiological States on Glucuronidation
The capacity for acetaminophen glucuronidation is not static and can be influenced by various physiological states, with age being one of the most significant factors.
The expression and activity of UGT enzymes undergo substantial changes from the fetal period through infancy, childhood, and into adulthood, a process known as ontogeny. In general, hepatic glucuronidation rates are low in neonates and infants compared to adults. nih.gov
Neonatal Period: In vitro studies show that acetaminophen glucuronidation activity is negligible in the fetal liver. nih.gov After birth, the expression of key UGT enzymes begins to increase. However, the maturation process varies by isoform. For example, the protein abundance of UGT2B15 is relatively higher in early life compared to many UGT1A enzymes. nih.gov
Childhood to Adulthood: The microsomal protein abundance of major UGTs involved in acetaminophen metabolism increases significantly from the neonatal period to adulthood. Studies have quantified these increases: UGT1A1 (~8-fold), UGT1A6 (~35-fold), UGT1A9 (~33-fold), and UGT2B15 (~3-fold). nih.gov The maturation is a gradual process, with some research indicating that adult levels of acetaminophen glucuronidation activity are not reached until approximately 10 years of age. nih.gov The expression of several UGT genes, including UGT1A1 and UGT1A6, shows a statistically significant increase throughout the first 25 years of life, with notable changes occurring between childhood (0-15 years) and adolescence/young adulthood (16-25 years). nih.gov
| UGT Isoform | Approx. Fold-Increase in Protein Abundance (Neonate to Adult) | Estimated Age to Reach 50% of Adult Protein Abundance (Years) |
|---|---|---|
| UGT1A1 | 8 | 10.3 |
| UGT1A6 | 35 | 5.7 |
| UGT1A9 | 33 | 8.6 |
| UGT2B15 | 3 | 2.6 |
Data sourced from Prasad et al. nih.gov
These age-dependent changes in UGT expression and activity are a critical factor contributing to the variability in acetaminophen pharmacokinetics in pediatric populations. nih.gov
Influence of Nutritional Status on Glucuronidation
The nutritional state of an individual can significantly modulate the process of acetaminophen glucuronidation. Conditions such as fasting and malnutrition have been shown to alter the metabolic pathways of acetaminophen, potentially impacting the formation of this compound.
Fasting is a key factor that can influence acetaminophen metabolism. Studies in rats have demonstrated that fasting can decrease acetaminophen glucuronidation. tandfonline.comnih.gov This reduction in glucuronidation during fasting is linked to the depletion of hepatic glycogen (B147801) stores. tandfonline.comnih.gov Glycogen is a crucial source of glucose, which is required for the synthesis of uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), a necessary co-substrate for the UGT enzymes. tandfonline.com A diminished supply of UDPGA consequently limits the rate of glucuronidation. This leads to an increase in the half-life of acetaminophen and a greater proportion of the drug being metabolized through alternative pathways, such as oxidation. tandfonline.comnih.gov In healthy human subjects, short-term fasting has been observed to increase acetaminophen exposure by approximately 20%. tandfonline.com
Table 1: Influence of Nutritional Status on Acetaminophen Glucuronidation
| Nutritional Status | Primary Mechanism of Influence | Effect on Acetaminophen Glucuronidation | Reference |
|---|---|---|---|
| Fasting | Depletion of hepatic glycogen stores, limiting UDPGA synthesis. | Decreased glucuronidation rate. | tandfonline.comnih.gov |
| Malnutrition | Depleted glutathione (B108866) stores and inadequate glycogen levels. | Reduced capacity for glucuronidation and detoxification of alternative metabolites. | viamedica.plnih.govnih.govresearchgate.net |
| Low Protein Diet | Altered pharmacokinetic profile. | Increased peak concentration and overall exposure to acetaminophen. | nih.gov |
Effects of Metabolic Conditions (e.g., Hyperglycemia)
Metabolic conditions, particularly those related to glucose homeostasis such as hyperglycemia and diabetes, can have a complex and sometimes contradictory influence on the formation of this compound.
Conversely, some research suggests that obesity and Type 2 diabetes could potentially predispose individuals to alterations in acetaminophen metabolism, partly due to higher hepatic activity of certain cytochrome P450 enzymes like CYP2E1. mdpi.com An increase in the activity of these enzymes could lead to a greater proportion of acetaminophen being metabolized via the oxidative pathway, which competes with glucuronidation.
It is also worth noting that acetaminophen itself may have an impact on glucose homeostasis. Some studies in mouse models of both type 1 and type 2 diabetes have suggested that acetaminophen administration can help normalize glucose levels. nih.gov This interplay between acetaminophen and glucose regulation highlights the complexity of their interaction.
The available research presents a multifaceted picture of the effects of hyperglycemia and diabetes on acetaminophen glucuronidation. While animal models of Type 1 diabetes suggest an increased clearance of the parent drug without a direct impact on the glucuronide metabolite, other metabolic factors associated with obesity and Type 2 diabetes could indirectly affect the balance of acetaminophen metabolic pathways. oup.comnih.govmdpi.com
Enzyme Inhibition and Induction by Co-administered Agents
The formation of this compound can be significantly influenced by the co-administration of other drugs that act as inhibitors or inducers of the UDP-glucuronosyltransferase (UGT) enzymes responsible for this metabolic step. nih.govresearchgate.net The primary UGT isoforms involved in acetaminophen glucuronidation in humans are UGT1A1, UGT1A6, UGT1A9, and UGT2B15. nih.govclinpgx.org
Enzyme Inhibition:
Several drugs have been identified as inhibitors of acetaminophen glucuronidation. nih.gov When a co-administered drug inhibits the UGT enzymes, it can lead to a decrease in the formation of this compound. clinpgx.org This inhibition results in a higher proportion of acetaminophen being available for metabolism through other pathways, such as oxidation by cytochrome P450 enzymes, which can lead to the formation of the reactive metabolite NAPQI. nih.govclinpgx.org
Notable examples of drugs that inhibit acetaminophen glucuronidation include certain antiepileptic drugs like phenobarbital (B1680315) and phenytoin (B1677684). nih.govclinpgx.orgoup.com In vitro studies using human hepatocytes have shown that both phenobarbital and phenytoin can directly block the activity of UGT1A6, UGT1A9, and UGT2B15. nih.govclinpgx.orgoup.com Other compounds that have been shown to be potent inhibitors in microsomal preparations include morphine, dicumarol, hydroxyzine, phenolphthalein, chloramphenicol, and tetracycline. nih.gov Additionally, some tyrosine kinase inhibitors, such as sorafenib, dasatinib, and imatinib, have demonstrated potent mixed inhibition against acetaminophen glucuronidation in human liver microsomes. scilit.com
Table 2: Inhibitors of Acetaminophen Glucuronidation
| Inhibiting Agent | UGT Isoforms Affected (if specified) | Mechanism of Action | Reference |
|---|---|---|---|
| Phenobarbital | UGT1A6, UGT1A9, UGT2B15 | Direct inhibition | nih.govclinpgx.orgoup.com |
| Phenytoin | UGT1A6, UGT1A9, UGT2B15 | Direct inhibition | nih.govclinpgx.orgoup.com |
| Morphine | Not specified | Inhibition in microsomal preparations | nih.gov |
| Dicumarol | Not specified | Inhibition in microsomal preparations | nih.gov |
| Hydroxyzine | Not specified | Inhibition in microsomal preparations | nih.gov |
| Phenolphthalein | Not specified | Inhibition in microsomal preparations | nih.gov |
| Chloramphenicol | Not specified | Inhibition in microsomal preparations | nih.gov |
| Tetracycline | Not specified | Inhibition in microsomal preparations | nih.gov |
| Sorafenib | UGT1A9, UGT2B15 | Mixed inhibition | scilit.com |
| Dasatinib | UGT1A1, UGT1A9, UGT2B15 | Mixed inhibition | scilit.com |
| Imatinib | UGT1A1, UGT1A9, UGT2B15 | Mixed inhibition | scilit.com |
Enzyme Induction:
The interplay between enzyme inhibition and induction by co-administered agents is a critical factor in understanding the variability in acetaminophen metabolism and the formation of this compound.
Analytical Methodologies for Acetaminophen D Glucuronide Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of Acetaminophen (B1664979) D-glucuronide, providing the necessary separation from the parent compound and other metabolites for accurate quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) detection is a robust and widely used technique for the determination of Acetaminophen D-glucuronide. A specific and rapid HPLC assay has been developed for quantifying this metabolite in various biological samples, including human liver microsomes. nih.gov
Methodologies often employ a reverse-phase C18 column for separation. nih.gov A simple isocratic elution can be effective, using a mobile phase composed of a buffer like sodium acetate (B1210297) adjusted to an acidic pH, mixed with an organic solvent such as acetonitrile. nih.gov UV detection is typically set at a wavelength around 250 nm to monitor the analyte, the parent acetaminophen, and an internal standard. nih.gov
The validation of these HPLC-UV methods demonstrates their reliability. For instance, standard curves for this compound have shown excellent linearity with mean correlation coefficients (r²) greater than 0.99 over a concentration range of 0.1 to 25 nmol. nih.gov The precision of the method is also high, with intra- and inter-day coefficients of variation reported to be less than 4%. nih.gov This level of reproducibility and sensitivity makes HPLC-UV a suitable method for in vitro studies investigating enzyme activity, such as that of UGT (UDP-glucuronosyltransferase). nih.govnih.gov
Interactive Table: HPLC-UV Method Validation for this compound
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 25 nmol | nih.gov |
| Correlation Coefficient (r²) | >0.99 | nih.gov |
| Intra-day Coefficient of Variation | <4% | nih.gov |
| Inter-day Coefficient of Variation | <4% | nih.gov |
| Inter-assay Variation | <7% | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the analysis of polar compounds like this compound, making it an effective analytical tool. nih.govoup.com These methods have been developed and validated for the simultaneous determination of acetaminophen and its primary metabolites, including the glucuronide and sulfate (B86663) conjugates, in biological matrices such as human dried blood spots and plasma. oup.comnih.gov
A key advantage of LC-MS/MS is the ability to achieve baseline separation of the analytes, which is crucial to prevent in-source fragmentation of the conjugated metabolites from interfering with the analysis of the parent drug. nih.gov The validated dynamic range for these assays can be from 50.0 to 5000 ng/ml for each compound. nih.gov Another validated method for small plasma volumes demonstrated linearity between 0.25–20 mg/L with correlation coefficients >0.99. oup.com
Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique that can be coupled with LC-MS for the analysis of water-soluble drug conjugates. nih.gov APCI is particularly effective for compounds of low to medium polarity. nih.gov However, highly polar compounds like this compound can be challenging to ionize directly using APCI. nih.gov To overcome this, a derivatization step is often employed. Specifically, the carboxyl group of the glucuronic acid moiety can be converted to a methyl ester, which allows for effective ionization. nih.gov This approach makes APCI a convenient method for analyzing such conjugates under conventional LC-MS conditions. nih.gov
During LC-APCI-MS analysis, this compound can be detected through the formation of adduct ions. Following methyl ester derivatization, the this compound conjugate has been observed to form an O₂ adduct ion, [M+O₂]⁻, detected at an m/z of 373 in the negative ionization mode. nih.gov This phenomenon of adduct formation is a key aspect of the ionization behavior of this metabolite under APCI conditions. The analysis of these specific adduct ions allows for the quantification of the metabolite, and satisfactory results have been obtained in recovery tests using this approach. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying metabolic pathways. researchgate.net It is particularly valuable for metabolic tracing studies, where the fate of isotopically labeled substrates is followed through various biochemical transformations.
A significant application of NMR in this field involves the use of deuterated water (²H₂O) to study metabolic fluxes, specifically the contributions of gluconeogenesis and glycogenolysis to endogenous glucose production. nih.gov In this method, subjects ingest ²H₂O to achieve a specific enrichment in their body water. nih.gov Acetaminophen is also administered, which is then metabolized in the liver to this compound. researchgate.net
The glucuronide moiety is derived from the body's glucose pool. Therefore, the deuterium (B1214612) enrichment pattern in the urinary this compound reflects the enrichment in plasma glucose. nih.gov Specifically, the ²H enrichment at different positions of the glucuronide molecule can be measured by ²H NMR spectroscopy. nih.govnih.gov This analysis allows for the calculation of the relative contributions of gluconeogenesis and glycogenolysis to glucose production. nih.gov Studies have shown that the deuterium enrichments in urinary glucuronide and plasma glucose are equivalent, validating the use of this non-invasive urine analysis to study glucose metabolism. nih.gov
Interactive Table: Comparative ²H Enrichment in Glucose vs. Glucuronide
| Subject Group | Analyte | ²H5 Enrichment (%) | ²H2 Enrichment (%) | Reference |
| Normal Glucose Tolerance | Plasma Glucose | 0.23 ± 0.02 | 0.47 ± 0.01 | nih.gov |
| Normal Glucose Tolerance | Urinary Glucuronide | 0.25 ± 0.02 | 0.49 ± 0.02 | nih.gov |
| Impaired Glucose Tolerance | Plasma Glucose | 0.22 ± 0.01 | 0.46 ± 0.01 | nih.gov |
| Impaired Glucose Tolerance | Urinary Glucuronide | 0.26 ± 0.02 | 0.49 ± 0.02 | nih.gov |
To facilitate the NMR analysis, this compound is often derivatized. nih.gov While conversion to a monoacetone glucose (MAG) derivative has been used, this process can be laborious. nih.gov An alternative, more suitable derivative for high-throughput studies is 5-O-acetyl monoacetone glucuronolactone (B27817) (MAGLA). nih.gov
¹³C Metabolic Tracers for Carbon Fate Analysis
The use of stable isotope labeling, particularly with ¹³C, is a powerful tool for elucidating the metabolic fate of this compound. This approach allows researchers to track the carbon atoms from various precursors as they are incorporated into the glucuronide moiety, providing a non-invasive window into hepatic carbohydrate metabolism. researchgate.netresearchgate.net By administering ¹³C-labeled compounds such as glucose, fructose, or propionate, scientists can analyze the resulting isotopomer profile of the urinary this compound. researchgate.netresearchgate.net
This analysis provides detailed insights into the specific pathways of glucose metabolism in the liver. For instance, ¹³C tracers are used to study the destiny of carbons from glucose and fructose, helping to map their contribution to the UDP-glucose pool, which is the direct precursor for glucuronidation. researchgate.net The pattern of ¹³C enrichment in the glucuronide molecule can reveal the relative activities of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle. nih.govnih.gov This technique of metabolic flux analysis is instrumental in characterizing cellular metabolic states under various physiological and pathological conditions. nih.gov
Research has demonstrated the utility of this method in human studies, where analysis of ¹³C isotopomer data from urinary glucuronides provides a non-invasive "chemical biopsy" of the liver. researchgate.netismrm.org This avoids the need for more invasive procedures, which is particularly advantageous when studying infants or other populations where blood sampling is limited. researchgate.netismrm.org
Table 1: Research Findings using ¹³C Metabolic Tracers with this compound
| Labeled Precursor | Key Finding | Research Focus |
|---|---|---|
| [U-¹³C₃]propionate | Enabled non-invasive profiling of hepatic gluconeogenic pathways. | Liver Metabolism Analysis |
Derivatization Techniques for Enhanced NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for analyzing the isotopic enrichment of this compound. However, direct NMR analysis is often hindered by poor chemical shift dispersion of the glucuronide molecule. ismrm.org To overcome this limitation, derivatization techniques are employed to convert the glucuronide into a form more suitable for NMR analysis, thereby improving the resolution and sensitivity of the measurements. researchgate.netnih.gov
Monoacetone Glucuronic Lactone (MAGL) Derivatization
A common derivatization strategy involves the conversion of this compound to Monoacetone Glucuronic Lactone (MAGL). researchgate.netresearchgate.net This process is a crucial step for the NMR analysis of both ²H and ¹³C isotopic enrichments. researchgate.netnih.gov The derivatization to MAGL, or its subsequent conversion to monoacetone glucose (MAG), significantly improves the spectral dispersion for NMR analysis. nih.govismrm.org
Despite its effectiveness in preparing samples for NMR, the MAGL derivatization protocol is known to be laborious and can suffer from low yields, which are often in the range of 30-50%. researchgate.netnih.gov This can be a significant drawback, especially when working with small sample volumes, such as those obtained from mouse studies, as it could lead to substantial material loss. researchgate.net
5-O-acetyl Monoacetone Glucuronic Lactone (MAGLA) Derivatization
To address the limitations of the MAGL method, an alternative derivative, 5-O-acetyl Monoacetone Glucuronic Lactone (MAGLA), has been developed and tested. nih.gov The MAGLA derivatization is less laborious than the MAGL process, making it more suitable for high-throughput studies. nih.gov
Studies comparing the two methods have shown that MAGLA is a reliable alternative for analyzing urinary glucuronide. In a study involving healthy subjects who ingested ²H₂O, the positional ²H enrichments measured by ²H NMR spectroscopy of the MAGLA derivative of urinary glucuronide showed strong agreement with the results obtained from the MAG derivative of plasma glucose. nih.gov A Bland-Altman analysis confirmed agreement at the 95% confidence level between the glucose and glucuronide estimates, validating MAGLA as a suitable derivative for these metabolic studies. nih.gov
Table 2: Comparison of Derivatization Techniques for NMR Analysis
| Derivative | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| MAGL | Improves NMR spectral dispersion. | Laborious process, significant material loss. | 30-50% |
| MAGLA | Less laborious, suitable for high-throughput studies. | Newer technique, less historical data. | Not specified, but higher than MAGL |
Sample Preparation and Purification Strategies for Analysis
Effective sample preparation and purification are critical preliminary steps for the accurate analysis of this compound, particularly from complex biological matrices like urine. The goal is to isolate the glucuronide from interfering substances that could compromise the subsequent analytical measurements.
One of the primary methods for purification is the use of Solid-Phase Extraction (SPE) columns. researchgate.netnih.gov This technique has been shown to be highly efficient, with reported yields of approximately 80-92%, a significant improvement over the yields from derivatization processes alone. researchgate.net The protocol can be optimized by using acidic water to clear urea (B33335) from the columns, which can otherwise interfere with the analysis. researchgate.net After loading the sample, the column is washed, and the purified this compound is eluted, often using a methanol/water solution. ismrm.org The eluent can then be lyophilized to obtain a dry, purified sample. ismrm.org
In addition to SPE, other chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound from its parent compound and other metabolites. usp.orgnih.gov When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the analysis of polar compounds like glucuronides. nih.gov For LC-MS analysis, further derivatization, such as the creation of methyl ester derivatives, may be performed to enhance ionization efficiency, particularly for methods like atmospheric-pressure chemical ionization (APCI). nih.gov
Table 3: Purification and Preparation Methods
| Method | Description | Key Features | Reported Yield |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to isolate the analyte from a liquid sample. | High efficiency, good for complex matrices like urine. | 80-92% |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Standard for separation and quantification. | N/A |
| Lyophilization (Freeze-Drying) | A dehydration process used to preserve and concentrate the sample post-purification. | Results in a stable, dry powder. | N/A |
Mechanistic Insights into Acetaminophen D Glucuronide Disposition
Organ-Specific Contributions to Glucuronidation and Excretion
The metabolism and excretion of acetaminophen (B1664979) D-glucuronide are not confined to a single organ but rather represent a coordinated effort between the liver, kidneys, and intestine. nih.gov
Hepatic Metabolism and Biliary Excretion
The liver is the principal site for the metabolism of acetaminophen. nih.gov Following administration, a significant portion of acetaminophen is converted into the pharmacologically inactive and water-soluble metabolite, acetaminophen D-glucuronide. nih.gov This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Specific isoforms identified as being involved in acetaminophen glucuronidation in human liver microsomes include UGT1A1, UGT1A6, UGT1A9, and UGT2B15. nih.gov
Once formed within the hepatocytes, this compound has two primary fates: it can be transported into the bloodstream to circulate to the kidneys for urinary elimination, or it can be actively secreted into the bile. nih.gov The biliary excretion of this compound is a critical step in its disposition, facilitating its entry into the gastrointestinal tract. nih.gov
Renal Disposition
The kidneys play a crucial role in the final elimination of this compound from the body. After being transported from the liver into the systemic circulation, the glucuronide conjugate is efficiently cleared by the kidneys and excreted in the urine. nih.gov
Studies in healthy adults have quantified the renal clearance of this metabolite. The renal clearance of this compound is substantial, with a clearance ratio relative to creatinine (B1669602) of 0.890 +/- 0.153. nih.gov This suggests that its excretion involves not only glomerular filtration but is also compatible with active renal tubular secretion. nih.gov The protein binding of this compound in serum is minimal, at less than 10%, which facilitates its efficient filtration at the glomerulus. nih.gov A strong positive correlation has been observed between the renal clearances of acetaminophen glucuronide and acetaminophen sulfate (B86663), which may be due to blood flow rate-dependent renal tubular secretion of both conjugates. nih.gov
| Compound | Renal Clearance Ratio (relative to Creatinine) | Serum Protein Binding |
|---|---|---|
| Acetaminophen | 0.058 ± 0.026 | ~20% |
| This compound | 0.890 ± 0.153 | <10% |
| Acetaminophen Sulfate | 1.43 ± 0.250 | >50% |
Table 1. Renal Clearance and Serum Protein Binding of Acetaminophen and its Major Conjugates in Humans. Data represents mean ± SD. nih.gov
Intestinal Metabolism and Enterohepatic Recycling
While the liver is the primary site of glucuronidation, the intestine also contributes to the metabolism of acetaminophen. nih.govnih.gov However, a more significant role of the intestine in the disposition of this compound relates to enterohepatic recycling. nih.gov
This process begins after the glucuronide conjugate is excreted into the bile and enters the small intestine. nih.gov Within the gut, intestinal bacteria can hydrolyze this compound, cleaving the glucuronic acid moiety and releasing the parent acetaminophen. This free acetaminophen can then be reabsorbed from the intestine back into the portal circulation, returning to the liver for another round of metabolism and excretion. nih.gov Pharmacokinetic models in rats have confirmed a lag time between biliary excretion and reabsorption, which is attributed to the intestinal transit time required for the conjugate to reach the site of hydrolysis. nih.gov
Transport Mechanisms of this compound
The movement of the hydrophilic this compound molecule across cellular membranes is not a passive process. It relies on a suite of specialized uptake and efflux transport proteins.
Efflux Transporters (e.g., MRPs, BCRP)
Efflux transporters are vital for moving this compound out of hepatocytes, either into the bile for elimination via the feces or into the blood for renal clearance. Key players in this process belong to the ATP-binding cassette (ABC) transporter superfamily.
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Located on the canalicular (apical) membrane of hepatocytes, MRP2 is a primary transporter responsible for the biliary excretion of this compound. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): Also found in the canalicular membrane, BCRP plays a significant role in the biliary efflux of this compound. nih.govnih.gov Studies in mice have shown that BCRP is a major contributor to the biliary excretion of this metabolite. nih.gov
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): Situated on the sinusoidal (basolateral) side of liver cells, MRP3 facilitates the movement of this compound from the hepatocyte into the bloodstream, preparing it for renal excretion. nih.gov
Research using knockout mouse models has elucidated the relative contributions of these transporters. In perfused livers from mice lacking Bcrp, the biliary clearance of acetaminophen glucuronide was profoundly decreased. nih.gov A smaller, but still significant, contribution from Mrp2 has also been noted. nih.gov
| Mouse Model | Transporter Deficiency | Effect on Biliary Clearance of this compound |
|---|---|---|
| Abcg2(-/-) | BCRP | Profound decrease |
| Abcc2(-/-) | MRP2 | Minor decrease |
Table 2. Impact of Efflux Transporter Deficiency on the Biliary Clearance of this compound in Perfused Mouse Livers. nih.govresearchgate.net
Uptake Transporters (e.g., OATPs)
Uptake transporters, particularly those from the Organic Anion Transporting Polypeptide (OATP) family, are generally responsible for the uptake of compounds from the blood into the liver. Several members of this family, such as OATP1B1, OATP1B3, and OATP2B1, are expressed on the sinusoidal membrane of hepatocytes and mediate the hepatic uptake of a wide range of substrates, including various glucuronide conjugates. researchgate.netnih.gov
However, the specific role of OATPs in the direct uptake of acetaminophen itself or the reuptake of its glucuronide from circulation is not well established. In fact, some in vitro assays have indicated that acetaminophen does not interact with OATP1B1 or OATP1B3 transporters. nih.govnih.gov In contrast, other studies investigating different drug glucuronides, such as sorafenib-glucuronide, have demonstrated that they are indeed substrates for OATP1B1 and OATP1B3. nih.gov This suggests a potential role for these transporters in the hepatic handling and elimination of glucuronic acid conjugates in general. nih.gov The discrepancy highlights the need for further research to definitively clarify the involvement, if any, of OATP transporters in the specific disposition of this compound in humans.
Comparative Glucuronidation Across Biological Systems
The biotransformation of acetaminophen, primarily through glucuronidation to form this compound, is a critical pathway that varies significantly across different biological systems. Understanding these variations is essential for interpreting metabolic data and extrapolating findings from experimental models to human systems. This section explores the disposition of this compound by comparing in vitro models, in vivo animal models, and the inherent interspecies differences in glucuronidation profiles.
In Vitro Models (e.g., Liver Microsomes, Cultured Hepatocytes)
In vitro systems, such as liver microsomes and cultured hepatocytes, are fundamental tools for investigating the mechanisms of acetaminophen glucuronidation. These models allow for the detailed study of enzyme kinetics and the identification of specific UDP-glucuronosyltransferase (UGT) isoforms involved in the conjugation process.
Studies using human liver microsomes (HLMs) have identified UGT1A1, UGT1A6, UGT1A9, and UGT2B15 as the primary enzymes responsible for the formation of this compound. nih.govresearchgate.net These isoforms exhibit different kinetic properties and contribute differently to metabolism depending on the substrate concentration. nih.gov
UGT1A6 is characterized as a high-affinity, low-capacity enzyme, playing a significant role at lower, therapeutic concentrations of acetaminophen (<50 µM). researchgate.netnih.gov
UGT1A1 demonstrates intermediate affinity and capacity. nih.gov
UGT1A9 is a low-affinity, high-capacity enzyme that becomes the predominant contributor to glucuronidation at higher, potentially toxic concentrations of acetaminophen (>1 mM). researchgate.netnih.gov
Kinetic analyses in HLMs have revealed more than 15-fold variation in acetaminophen-UGT activities among different donors, highlighting significant interindividual variability. nih.gov Enzyme kinetic parameters determined from HLM studies show a Michaelis-Menten constant (Km) of 2.56 ± 0.35 mmol/l and a maximum velocity (Vmax) of 1.62 ± 0.07 nmol/min/mg for the UGT enzyme when uridine-diphospho-glucuronic acid (UDPGA) is the variable substrate. thieme-connect.com When paracetamol is the variable substrate, the Km and Vmax values are 13.62 ± 1.57 mmol/l and 2.85 ± 0.15 nmol/min/mg, respectively. thieme-connect.com
Cultured hepatocytes, including primary human hepatocytes and cell lines like HepaRG, offer a more integrated model as they retain the cellular architecture and processes for uptake, metabolism, and transport. nih.govpreprints.org These models confirm the roles of the major UGT isoforms identified in microsomes. nih.gov Furthermore, comparisons between two-dimensional (2D) and three-dimensional (3D) cell culture formats indicate that 3D cultures may better mimic in vivo conditions, showing different sensitivities to drugs and higher expression of metabolic enzymes like CYP3A4 compared to 2D cultures. preprints.org
In Vivo Animal Models (e.g., Mouse Models)
In vivo animal models are indispensable for studying the disposition of this compound within a complete physiological system. The mouse model of acetaminophen hepatotoxicity is widely used because it closely recapitulates human pathophysiology. nih.govxiahepublishing.commdpi.com These models allow researchers to investigate the interplay between metabolism, transport, and organ-level responses, which cannot be fully replicated in vitro.
In mice, as in humans, glucuronidation is a major detoxification pathway for acetaminophen. nih.gov Studies using mouse models have been crucial for understanding the sequence of events following acetaminophen administration, from metabolic activation and glutathione (B108866) (GSH) depletion to subsequent cellular responses. nih.gov The relevance of the mouse model is confirmed by translational studies and experiments with primary human hepatocytes, which show similar mechanisms of cell death. xiahepublishing.com
Specific strains of rats are also used in research. For instance, the Gunn rat is a valuable model for studying UGT deficiencies as it has a defect in UGT family 1 isoenzymes, making it more susceptible to acetaminophen toxicity. nih.govwsu.edu Comparing homozygous mutant Gunn rats with normal homozygous animals reveals a significant, 10-fold difference in the high-affinity Vmax values for acetaminophen glucuronidation, demonstrating the functional consequence of this genetic defect. nih.govwsu.edu However, it is noteworthy that rats are generally more resistant to acetaminophen-induced liver injury than mice, partly due to differences in metabolic pathways. xiahepublishing.comnih.gov
Interspecies Variations in Glucuronidation Profiles
Significant variations in the rate and extent of acetaminophen glucuronidation exist across different species, which are primarily attributed to differences in the expression and activity of UGT enzymes. These variations are a critical consideration when extrapolating animal data to humans.
A comparative study of enzyme kinetics in liver microsomes from various mammalian species revealed substantial differences in acetaminophen-UGT activity. nih.govwsu.edu Cats, for example, are known to be highly deficient in acetaminophen glucuronidation. nih.gov This deficiency is not due to the enzyme's affinity for acetaminophen (Km), but rather a remarkably low maximal velocity (Vmax). The high-affinity Vmax for acetaminophen glucuronidation in cat liver microsomes is over 10-fold lower than in dogs and humans. nih.govwsu.edu This low level of a high-affinity acetaminophen-UGT is sufficient to explain the poor glucuronidation in vivo. nih.govwsu.edu Ferrets also exhibit relatively slow glucuronidation of acetaminophen compared to other species, with the exception of cats. researchgate.net
In contrast, mice have a higher rate of glucuronidation than rats or humans. sci-hub.st Rats are less susceptible to toxicity partly because a smaller fraction of an acetaminophen dose is bioactivated to the reactive metabolite N-acetyl-p-benzoquinoneimine (NAPQI); only 9% of the dose is excreted as toxic bioactivation products in rats, compared to over 50% in mice. nih.gov The following table summarizes the kinetic parameters for the high-affinity component of acetaminophen glucuronidation in the liver microsomes of various species, illustrating these quantitative differences. nih.govwsu.edu
| Species | Km (mM) (mean ± SEM) | Vmax (nmol/min/mg) (mean ± SEM) |
|---|---|---|
| Cat | 0.31 ± 0.1 | 0.025 ± 0.006 |
| Dog | 0.11 ± 0.02 | 0.92 ± 0.09 |
| Human | 0.60 ± 0.06 | 0.27 ± 0.09 |
| Gunn Rat (mutant) | - | 0.67 |
| Gunn Rat (normal) | - | 6.75 |
Application of Acetaminophen D Glucuronide in Metabolic Research
Probing Hepatic Carbohydrate Metabolism
The glucuronic acid component of Acetaminophen (B1664979) D-glucuronide originates directly from hepatic uridine (B1682114) diphosphate (B83284) glucose (UDPG), which is in equilibrium with the liver's glucose-6-phosphate (G6P) pool. nih.govresearchgate.net This G6P pool is a central hub for glucose metabolism, receiving inputs from both the breakdown of glycogen (B147801) (glycogenolysis) and the synthesis of new glucose (gluconeogenesis). nih.gov Consequently, by analyzing the isotopic enrichment of the glucuronide molecule excreted in urine after administration of stable isotopes like deuterated water (²H₂O), researchers can gain insights into the relative contributions of these pathways to endogenous glucose production (EGP). nih.govnih.gov This urinary sampling provides a noninvasive method for assessing hepatic G6P enrichment. nih.gov
A prominent application of Acetaminophen D-glucuronide is in the quantification of gluconeogenesis. The deuterated water (²H₂O) method is widely used for this purpose. nih.gov When ²H₂O is ingested, deuterium (B1214612) is incorporated into various positions on the glucose molecule during its synthesis via gluconeogenesis. The enrichment of deuterium at specific positions (like C5) of the glucuronic acid moiety of urinary this compound reflects the rate of gluconeogenesis. nih.gov
Studies have demonstrated that the estimates of gluconeogenesis derived from urinary this compound are identical to those obtained from the more invasive method of analyzing plasma glucose. nih.gov This makes the glucuronide a suitable and reliable surrogate for plasma glucose in determining baseline gluconeogenic fluxes. nih.gov For example, in a study involving healthy and pre-diabetic subjects, the gluconeogenic contribution to EGP was measured using both plasma glucose and urinary glucuronide analysis after ²H₂O administration. The results showed a strong agreement between the two methods. nih.gov
| Subject Group | Measurement Source | Fractional Gluconeogenesis (%) |
|---|---|---|
| Normal Glucose Tolerance (NGT) | Plasma Glucose | 48 ± 4 |
| This compound | 51 ± 3 | |
| Impaired Fasting Glucose/Impaired Glucose Tolerance (IFG/IGT) | Plasma Glucose | 48 ± 3 |
| This compound | 53 ± 3 |
The rate of glycogenolysis, the process of breaking down stored glycogen to release glucose, is typically calculated as the difference between the total rate of endogenous glucose production (EGP) and the rate of absolute gluconeogenesis. diabetesjournals.org By using the ²H₂O method with this compound to accurately quantify gluconeogenesis, researchers can subsequently derive the contribution of glycogenolysis. nih.govnih.govdiabetesjournals.org The deuterium enrichment at position 2 of the glucose or glucuronide molecule is used in conjunction with the enrichment at position 5 to calculate the contributions of both pathways. nih.govdiabetesjournals.org The analysis of urinary this compound has been shown to yield identical estimates for both gluconeogenesis and glycogenolysis when compared to traditional plasma glucose analysis. nih.gov
The liver is not a homogenous organ; its metabolic functions are spatially organized along the liver sinusoids, a phenomenon known as metabolic zonation. nih.govnih.govthieme-connect.com Hepatocytes in the periportal region (near the incoming blood supply) and the pericentral region (near the draining central vein) have distinct metabolic roles. nih.govthieme-connect.com Acetaminophen metabolism itself is zonated, making it a useful model compound to study this phenomenon. nih.govnih.gov The enzymes responsible for acetaminophen metabolism, including those for glucuronidation, are not uniformly distributed. nih.gov For instance, the toxic byproduct of acetaminophen metabolism, NAPQI, is known to cause necrosis primarily in the pericentral regions. nih.gov By studying the formation of this compound in different liver zones, researchers can infer the zonation of related pathways, such as glucose metabolism. diabetesjournals.orgnih.gov Mathematical models integrating glucose and acetaminophen metabolism have been developed to simulate this crosstalk and understand how nutritional status affects drug metabolism across different zones. nih.govresearchgate.net
Use as a Bioprobe for Enzyme Activity Assessment
The formation of this compound is a phase II metabolic reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govhmdb.ca The rate of formation of this metabolite can, therefore, serve as a direct probe for the in vivo activity of these enzymes. Several UGT isoforms are involved in the glucuronidation of acetaminophen, with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being particularly important. nih.govclinpgx.org
Research has shown significant interindividual variability in the activity of these enzymes, which can contribute to differences in drug metabolism and susceptibility to toxicity. clinpgx.org Studies using human liver microsomes have identified UGT1A9 as the predominant enzyme at a wide range of clinically relevant acetaminophen concentrations, while UGT1A1 contributes significantly at higher, toxic concentrations, and UGT1A6 is most active at lower concentrations. clinpgx.org By measuring the output of this compound, researchers can assess the functional capacity of these key detoxification enzymes. researchgate.net Interestingly, studies have shown that the capacity to glucuronidate acetaminophen is not correlated with the UGT1A1*28 genotype (associated with Gilbert's syndrome), suggesting that other UGT isoforms are the primary catalysts. researchgate.netnih.gov
| UGT Isoform | Affinity (Km) | Relative Capacity | Primary Role |
|---|---|---|---|
| UGT1A6 | High (Km = 2.2 mM) | Low | Active at low acetaminophen concentrations (<50 µM) |
| UGT1A1 | Intermediate (Km = 9.4 mM) | Intermediate | Contributes substantially at toxic concentrations (>1 mM) |
| UGT1A9 | Low (Km = 21 mM) | High | Predominant enzyme over clinically relevant concentrations |
Development of Novel Research Methodologies Utilizing Glucuronide Formation
The utility of this compound has spurred the development of new research methods. Its excretion in urine provides a non-invasive "chemical biopsy" that allows for the study of hepatic metabolic pathways without invasive procedures. researchgate.net To streamline research, simplified analytical techniques have been developed. For instance, while the analysis of this compound often involves its laborious derivatization to monoacetone glucose (MAG), an alternative, more efficient derivative, 5-O-acetyl monoacetone glucuronolactone (B27817) (MAGLA), has been tested and validated for high-throughput studies. nih.gov
Furthermore, novel detection methods are expanding the applications of this metabolite. Researchers have developed a surface-assisted laser desorption ionization (SALDI) mass spectrometry method to detect both acetaminophen and this compound in fingerprints. mdpi.com This technique allows for the tracking of drug metabolism over time, as the relative amounts of the parent drug and its glucuronide metabolite change, reflecting the metabolic process. mdpi.com Such methodologies offer new, minimally invasive ways to study pharmacokinetics and metabolic processes in real-time.
Future Research Directions in Acetaminophen D Glucuronide Studies
Advanced Omics Approaches in Glucuronidation Research
The advent of "omics" technologies has revolutionized the study of drug metabolism. Future research will increasingly leverage these powerful tools to unravel the intricate details of acetaminophen (B1664979) glucuronidation.
Genomics: Genome-wide association studies (GWAS) have already begun to identify genetic loci of pharmacogenetic relevance in acetaminophen metabolism. A novel and powerful future approach involves using ratios between related drug metabolites as GWAS phenotypes. This method can drastically increase the statistical power to detect genetic associations, especially for metabolites with a high degree of missingness in large population-based studies. This approach has shown promise in identifying genetic variance in acetaminophen glucuronidation by enzymes like UGT2A15. Future studies will likely expand on this methodology to uncover more genetic determinants of interindividual variability in glucuronidation capacity.
Transcriptomics and Proteomics: Analyzing the expression of genes (transcriptomics) and proteins (proteomics) involved in glucuronidation will provide a more dynamic picture of this metabolic pathway. Future research will focus on how various factors, such as co-administered drugs, disease states, and environmental exposures, alter the expression of UDP-glucuronosyltransferase (UGT) enzymes and other related proteins. For instance, studies have shown that nonlethal doses of acetaminophen can increase the expression of genes related to cell survival and repair, a response that is absent at lethal doses. nih.gov Understanding the transcriptional and translational regulation of UGTs will be crucial in predicting an individual's response to acetaminophen.
Metabolomics: Non-targeted metabolomics, using high-resolution mass spectrometry, is a promising avenue for discovering previously overlooked metabolites of acetaminophen. dtu.dk This approach can provide a more comprehensive picture of the metabolic fate of acetaminophen and may lead to the identification of novel biomarkers of drug exposure and toxicity. Future studies will likely focus on the time-dependent changes in the metabolome following acetaminophen administration to better understand the dynamics of its biotransformation, including the formation of Acetaminophen D-glucuronide. mdpi.com
The integration of these multi-omics datasets will be a key future direction, providing a systems-level understanding of acetaminophen glucuronidation. nih.gov This integrated approach will facilitate the development of personalized medicine strategies for acetaminophen therapy.
Table 1: Key UGT Isoforms in Acetaminophen Glucuronidation
| UGT Isoform | Role in Acetaminophen Glucuronidation |
| UGT1A1 | Involved in the glucuronidation of acetaminophen. nih.gov |
| UGT1A6 | Plays a role in acetaminophen glucuronidation. nih.gov |
| UGT1A9 | Contributes to the glucuronidation of acetaminophen. nih.gov |
| UGT2B15 | Also involved in the glucuronidation of acetaminophen. nih.govnih.gov |
Integration of Multi-Pathway Metabolic Models
To fully comprehend the dynamics of this compound formation, it is essential to consider the interplay between glucuronidation and other metabolic pathways. Future research will focus on the development and refinement of integrated multi-pathway metabolic models.
A liver-centric, multi-scale modeling framework has been proposed that incorporates sub-models spanning whole-body physiologically based pharmacokinetic (PBPK) modeling, tissue and organ-level cell and blood flow modeling, and subcellular-level metabolism. ebi.ac.uk This framework allows for the simulation of acetaminophen uptake, distribution, and metabolism, including the formation of both glucuronide and sulfate (B86663) conjugates, as well as the toxic N-acetyl-p-benzoquinone imine (NAPQI). ebi.ac.uk
Future directions in this area will involve:
Expansion of the Model: Incorporating additional metabolic pathways that influence acetaminophen metabolism, such as those related to glutathione (B108866) synthesis and regeneration, will enhance the predictive power of these models.
Population Simulations: Utilizing these models to simulate population-level variations in acetaminophen metabolism, taking into account genetic polymorphisms and other sources of interindividual variability. ebi.ac.uk
Prediction of Toxicity: Refining these models to more accurately predict the risk of acetaminophen-induced liver toxicity under different dosing scenarios and in various patient populations. ebi.ac.uk
Integration with Omics Data: Feeding data from omics studies into these models will allow for the creation of more personalized and accurate predictions of an individual's metabolic response to acetaminophen.
By integrating these complex datasets, researchers can create powerful in silico tools to better understand and predict the fate of acetaminophen in the body.
Novel Analytical Technique Development for Enhanced Resolution
The accurate and sensitive quantification of this compound and other related metabolites is crucial for both research and clinical applications. The future of analytical techniques in this field lies in the development of methods with higher resolution, sensitivity, and throughput.
Advanced Mass Spectrometry: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as UHPLC-ESI-QTOFMS, is becoming increasingly important for non-targeted analysis of acetaminophen metabolites. dtu.dk Future developments will likely focus on improving the ionization efficiency for highly polar compounds like glucuronides, potentially through novel derivatization strategies. nih.gov Surface-assisted laser desorption/ionization (SALDI) mass spectrometry using materials like zeolite is an emerging technique for the rapid detection of acetaminophen and its glucuronide in biological samples, including fingerprints, which could open new avenues for non-invasive monitoring. mdpi.com
Electrochemical Sensors: The development of novel electrochemical sensors offers a promising alternative to traditional chromatographic methods. These sensors, often based on modified electrodes with nanomaterials like graphene and metal oxides, can provide highly sensitive and selective detection of acetaminophen. dntb.gov.ua Future research will aim to create robust and portable sensors that can be used for point-of-care testing, enabling rapid assessment of acetaminophen levels. The development of sensors that can simultaneously detect acetaminophen and its major metabolites, including this compound, will be a significant advancement.
Table 2: Emerging Analytical Techniques for this compound
| Technique | Principle | Potential Advantages |
| UHPLC-ESI-QTOFMS | High-resolution mass spectrometry for non-targeted analysis. dtu.dk | Comprehensive metabolite profiling. dtu.dk |
| SALDI-MS | Surface-assisted laser desorption/ionization for rapid detection. mdpi.com | Non-invasive sampling (e.g., fingerprints). mdpi.com |
| Electrochemical Sensors | Modified electrodes for sensitive and selective detection. dntb.gov.ua | Portability and point-of-care applications. dntb.gov.ua |
Elucidating Mechanisms of Glucuronidation Modulation
The activity of the UGT enzymes responsible for acetaminophen glucuronidation can be influenced by a variety of factors, and a deeper understanding of these modulatory mechanisms is a key area for future research.
Genetic Polymorphisms: While some genetic variations in UGT enzymes have been linked to altered acetaminophen metabolism, the clinical significance of many of these polymorphisms remains to be fully elucidated. nih.gov Future studies will need to move beyond simply identifying associations and focus on understanding the functional consequences of these genetic variants on enzyme activity and, ultimately, on patient outcomes. Investigating the role of polymorphisms in genes that regulate UGT expression and activity will also be an important research direction.
Drug-Drug Interactions: Co-administration of other drugs can significantly impact acetaminophen glucuronidation. For example, certain drugs have been shown to inhibit this pathway. nih.gov Future research should aim to systematically screen for potential drug-drug interactions involving acetaminophen glucuronidation. Mechanistic studies will be needed to determine the precise nature of these interactions (e.g., competitive, non-competitive, or mixed inhibition) and to develop predictive models for these interactions.
Disease States and Endogenous Factors: The influence of various disease states, such as liver disease, on acetaminophen glucuronidation is not fully understood. Future research should investigate how pathological conditions alter UGT expression and activity. Furthermore, the role of endogenous signaling molecules and metabolic states in modulating glucuronidation warrants further investigation.
By clarifying the mechanisms that modulate acetaminophen glucuronidation, researchers can pave the way for more rational and individualized approaches to acetaminophen therapy, minimizing the risk of adverse effects while maximizing therapeutic benefit.
Q & A
What methodologies are recommended for quantifying Acetaminophen D-glucuronide in biological matrices like plasma and urine?
Basic Research Focus
Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Sample preparation involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolite from complex biological fluids. For validation, calibration curves should include reference standards (e.g., p-Acetamidophenyl β-D-glucuronide) to ensure accuracy and precision. Method validation must assess recovery rates, matrix effects, and limits of detection, particularly in feces and urine, where conjugate stability can vary .
How does chemical synthesis of this compound compare to enzymatic biosynthesis using engineered microbial systems?
Basic Research Focus
Chemical synthesis often involves protecting-group strategies to conjugate D-glucuronic acid to acetaminophen, requiring multiple steps and purification. In contrast, enzymatic biosynthesis leverages uridine diphosphate glucuronosyltransferases (UGTs) in engineered E. coli strains for regioselective glucuronidation. For example, Streptomyces chromofuscus-derived UGTs can produce glucuronides with titers up to 78 mg/L in 3 hours, offering higher specificity and scalability for research-scale production .
Which UGT isoforms are primarily responsible for this compound formation, and what experimental models are used to study their activity?
Advanced Research Focus
UGT1A1, UGT1A6, and UGT1A9 are key isoforms involved in acetaminophen glucuronidation. In vitro models include human liver microsomes (HLMs) and recombinant UGT-overexpressing cell lines (e.g., HEK293). Competitive inhibition assays with UGT-specific inhibitors (e.g., epiglobulol for UGT2B7) can elucidate isoform contributions. In vivo, knock-out rodent models or humanized mice with human UGTs help validate metabolic pathways .
How should researchers address contradictory data in glucuronide quantification across different biological matrices?
Advanced Research Focus
Discrepancies often arise from matrix-specific interferences (e.g., fecal bilirubin or urinary salts). To mitigate this, validate methods in each matrix separately and use isotope dilution (e.g., [D4]-Acetaminophen glucuronide) for normalization. Cross-validation with orthogonal techniques like high-speed counter-current chromatography (HSCCC) ensures robustness. For example, HSCCC successfully isolated luteolin-7-O-β-D-glucuronide with >95% purity from plant extracts, demonstrating utility for complex samples .
What factors influence the stability of this compound in in vitro versus in vivo systems?
Advanced Research Focus
In vitro, stability depends on incubation conditions (pH, temperature) and enzymatic degradation by β-glucuronidases. In vivo, systemic clearance and enterohepatic recirculation alter bioavailability. Log P values (e.g., calculated via Crippen’s fragmentation) predict membrane permeability and retention. Cell-based assays (e.g., LLC-PK1 renal cells) can model oxidative degradation, while bile-cannulated rodents track enterohepatic recycling .
How are isotope-labeled analogs of this compound used to improve analytical accuracy?
Advanced Research Focus
Deuterated standards (e.g., [D4]-Acetaminophen sulfate glucuronide) correct for ion suppression/enhancement in LC-MS/MS. They are synthesized via hydrogen-deuterium exchange or enzymatic incorporation using deuterated UDP-glucuronic acid. These standards are critical for pharmacokinetic studies, enabling precise quantification of low-abundance metabolites in hepatotoxicity models .
What chromatographic techniques are optimal for separating this compound from structurally similar metabolites?
Advanced Research Focus
Reverse-phase HPLC with acetonitrile/formic acid gradients resolves polar glucuronides (e.g., kaempferol-7-O-β-D-glucuronide). For complex mixtures, HSCCC with a two-phase solvent system (e.g., ethyl acetate:water) achieves high recovery rates. Mass-directed fractionation coupled with NMR (e.g., ¹H/¹³C) confirms structural identity, as demonstrated for flavonoid glucuronides .
How can researchers assess the biological activity of this compound in oxidative stress models?
Advanced Research Focus
Cell-based assays (e.g., H₂O₂-induced oxidative damage in renal tubular cells) measure protection via ROS scavenging or glutathione regeneration. Pre-treatment with glucuronides followed by MTT or WST-8 assays quantifies viability. Partition coefficients (log P) and solubility profiles (e.g., >5 g/100 mL for HT glucuronides) guide dosing in physiologically relevant media .
What experimental approaches are used to study UGT inhibition and its impact on this compound kinetics?
Advanced Research Focus
Recombinant UGT isoforms are incubated with acetaminophen and inhibitors (e.g., epiglobulol for UGT2B7) to calculate IC₅₀ values. Dual-substrate assays (e.g., serotonin glucuronide as a competitive probe) identify allosteric effects. In silico docking studies predict binding affinities, while hepatocyte co-cultures validate inhibition in a physiological context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
